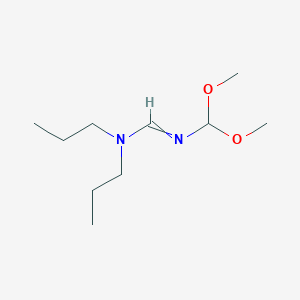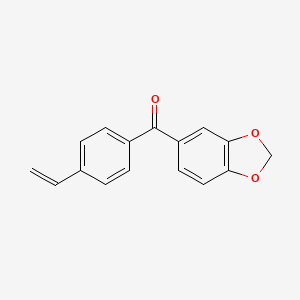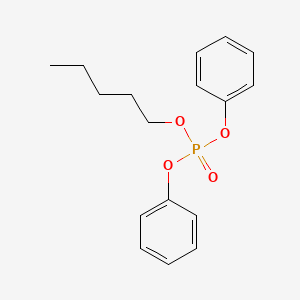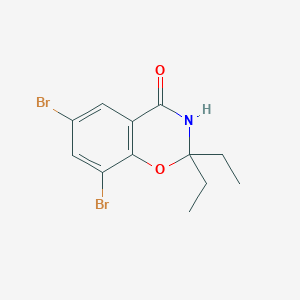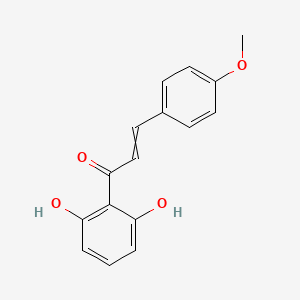![molecular formula C10H11ClO B14336695 [3-(Chloromethoxy)prop-1-en-1-yl]benzene CAS No. 104620-69-1](/img/structure/B14336695.png)
[3-(Chloromethoxy)prop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Chloromethoxy)prop-1-en-1-yl]benzene: is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a benzene ring substituted with a chloromethoxy group and a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)prop-1-en-1-yl]benzene typically involves the reaction of benzene with chloromethyl ether and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or iron chloride to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Chloromethoxy)prop-1-en-1-yl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the chloromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [3-(Chloromethoxy)prop-1-en-1-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of selectivity and efficacy in targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism by which [3-(Chloromethoxy)prop-1-en-1-yl]benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the prop-1-en-1-yl group.
Methoxyprop-1-en-1-ylbenzene: Similar but lacks the chlorine atom.
Chloromethoxybenzene: Similar but lacks the prop-1-en-1-yl group.
Uniqueness: [3-(Chloromethoxy)prop-1-en-1-yl]benzene is unique due to the combination of its chloromethoxy and prop-1-en-1-yl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
104620-69-1 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(chloromethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C10H11ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2 |
InChI Key |
LEQDEUZETIEVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

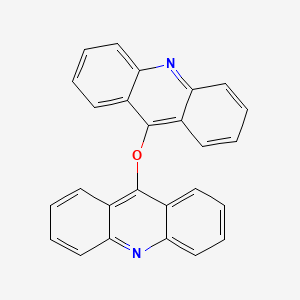
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)

![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)

